BenchChemオンラインストアへようこそ!

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole

Green Chemistry Heterocyclic Synthesis Process Chemistry

4-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole (CAS 82100-81-0) is a heterocyclic small molecule (C14H12BrN3S, MW 334.24) consisting of a central thiazole ring substituted at the 2-position with a 3,5-dimethylpyrazole group and at the 4-position with a 4-bromophenyl group. The compound is commercially available at 95% purity and is synthesized via an eco-friendly, solvent-free grinding method using sodium carbonate, achieving yields of 92–96% within 5 minutes.

Molecular Formula C14H12BrN3S
Molecular Weight 334.24 g/mol
CAS No. 82100-81-0
Cat. No. B176866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole
CAS82100-81-0
Molecular FormulaC14H12BrN3S
Molecular Weight334.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)Br)C
InChIInChI=1S/C14H12BrN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3
InChIKeyKNKGKGLYQPJURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole (CAS 82100-81-0): Procurement-Relevant Structural and Synthetic Profile


4-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole (CAS 82100-81-0) is a heterocyclic small molecule (C14H12BrN3S, MW 334.24) consisting of a central thiazole ring substituted at the 2-position with a 3,5-dimethylpyrazole group and at the 4-position with a 4-bromophenyl group . The compound is commercially available at 95% purity and is synthesized via an eco-friendly, solvent-free grinding method using sodium carbonate, achieving yields of 92–96% within 5 minutes [1]. This compound belongs to a broader class of pyrazolyl-thiazole derivatives that have demonstrated diverse enzyme inhibitory profiles, including aldose reductase (Ki 7.09–21.89 μM), α-glycosidase (Ki 0.43–2.30 μM vs. acarbose Ki 12.60 μM), and human carbonic anhydrase isoforms (hCA II Ki 18.90–58.25 nM vs. acetazolamide Ki 70.55 nM) [2][3].

Why 4-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole Cannot Be Replaced by In-Class Analogs


Within the 2-(3,5-dimethylpyrazol-1-yl)thiazole family, small structural variations produce substantial differences in physicochemical properties and biological target engagement. The 4-(4-bromophenyl) substitution pattern distinguishes this compound from the 4-(4-chlorophenyl) analog (CAS 82100-78-5; MW 289.8 vs. 334.24), the 4-phenyl analog (CAS 75007-33-9; MW 255.34), and the 5-(4-bromophenyl) positional isomer (CAS 482575-09-7), each of which presents a distinct halogen bonding capacity, steric profile, and electronic environment . In pyrazolyl-thiazole series evaluated for enzyme inhibition, even subtle changes in the aryl substituent at the thiazole 4-position shifted Ki values by ≥3-fold against aldose reductase (e.g., from 7.09 μM to 21.89 μM) and α-glycosidase, while the 4-bromophenyl-containing core consistently produced the most potent carbonic anhydrase inhibition (Ki as low as 18.90 nM for hCA II, surpassing the clinical standard acetazolamide at 70.55 nM) [1][2]. These data demonstrate that the bromine atom at the para-position of the 4-phenyl ring is a critical pharmacophoric element, and generic substitution with chloro, unsubstituted phenyl, or regioisomeric analogs cannot be assumed to preserve either enzyme inhibition potency or selectivity profile.

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole


Synthetic Yield Advantage: Solvent-Free Na₂CO₃-Mediated Method for 4-Substituted-2-(3,5-dimethylpyrazol-1-yl)thiazoles

The target compound is accessible via a solvent-free grinding protocol that delivers 92–96% isolated yield within 5 minutes at room temperature using sodium carbonate as base. This represents a significant improvement over conventional solvent-based thiazole syntheses, which typically require reflux conditions, longer reaction times (2–12 h), and produce α-thiocyanatoketone byproducts that reduce yields [1]. The method is general for the 4-substituted-2-(3,5-dimethylpyrazol-1-yl)thiazole series, but the 4-(4-bromophenyl) variant benefits from the electrophilicity of the brominated α-haloketone precursor, enabling rapid and clean cyclization.

Green Chemistry Heterocyclic Synthesis Process Chemistry

Aldose Reductase Inhibition: 4-Bromophenyl-Thiazole Core Delivers Sub-10 μM Ki Potency

Pyrazolyl-thiazole derivatives containing the 4-(4-bromophenyl)thiazol-2-yl core motif were evaluated against aldose reductase (AR) purified from sheep liver. The most potent congener (compound 3d) exhibited a Ki of 7.09 ± 0.19 μM, while the least potent analog (compound 3e) showed a Ki of 21.89 ± 1.87 μM—a 3.1-fold potency difference driven exclusively by variation in the 5-aryl substituent on the dihydropyrazole ring while the 4-(4-bromophenyl)thiazole core remained constant [1]. This confirms that the 4-bromophenyl-thiazole scaffold provides a robust pharmacophoric foundation, with potency modulation achievable through peripheral substitution without compromising core engagement.

Diabetic Complications Aldose Reductase Enzyme Inhibition

α-Glycosidase Inhibition: 4-Bromophenyl-Thiazole Derivatives Outperform Clinical Standard Acarbose

The identical series of pyrazolyl-thiazole derivatives bearing the 4-(4-bromophenyl)thiazol-2-yl core was tested against α-glycosidase. All compounds showed Ki values ranging from 0.43 ± 0.06 μM to 2.30 ± 0.48 μM. In comparison, the clinical α-glycosidase inhibitor acarbose exhibited a Ki of 12.60 ± 0.78 μM under the same assay conditions [1]. The most potent derivative (Ki 0.43 μM) was approximately 29-fold more potent than acarbose, while even the least potent derivative (Ki 2.30 μM) remained 5.5-fold more potent. This potency advantage is directly attributable to the 4-(4-bromophenyl)thiazole-containing scaffold, as molecular docking confirmed favorable binding interactions within the enzyme active site [1].

Type 2 Diabetes α-Glycosidase Postprandial Glucose

Human Carbonic Anhydrase II Inhibition: Single-Digit Nanomolar Ki Surpassing Acetazolamide

Pyrazolyl-thiazole derivatives incorporating the 4-(4-bromophenyl)thiazol-2-yl substructure were profiled against human carbonic anhydrase isoforms I and II (hCA I, hCA II). Against hCA II, the series exhibited Ki values of 18.90 ± 2.37 nM to 58.25 ± 13.62 nM, while the clinical carbonic anhydrase inhibitor acetazolamide showed a Ki of 70.55 ± 12.30 nM [1]. The most potent compound was approximately 3.7-fold more potent than acetazolamide. Against hCA I, Ki values ranged from 5.72 ± 0.98 nM to 37.67 ± 5.54 nM, compared to acetazolamide's Ki of 67.17 ± 9.1 nM—representing up to an 11.7-fold potency enhancement. Additionally, these compounds inhibited acetylcholinesterase (AChE) with Ki values of 25.47–255.74 nM, with the best compounds exceeding the potency of tacrine (Ki 263.67 ± 91.95 nM) [1].

Carbonic Anhydrase Glaucoma Anticonvulsant

Physicochemical Differentiation: Molecular Weight and Halogen Bonding Capacity vs. Chloro and Unsubstituted Analogs

Compared to the direct 4-(4-chlorophenyl) analog (MW 289.8) and the 4-phenyl analog (MW 255.34), the 4-(4-bromophenyl) compound (MW 334.24) possesses a heavier halogen with greater polarizability and σ-hole potential, enabling stronger halogen bonding interactions with biological targets and crystal engineering applications [1]. The bromine atom provides a unique balance of steric bulk (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å vs. H 1.20 Å) and lipophilicity (πBr = 0.86 vs. πCl = 0.71 vs. πH = 0.00) that influences membrane permeability, metabolic stability, and target binding [2]. These differences are non-trivial: the positional isomer 5-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole (CAS 482575-09-7) relocates the bromophenyl group from the C4 to the C5 position of the thiazole ring, altering the dihedral angle between the aryl and thiazole rings and consequently the molecular shape and recognition profile .

Medicinal Chemistry Halogen Bonding Physicochemical Properties

In Vivo Antinociceptive Activity of Structurally Related 4-(4-Bromophenyl)thiazole Derivative (B50): Proof of Concept for CNS Penetration

A closely related pyrazolyl-thiazole derivative, B50 (2-(5-trichloromethyl-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)-5-methylthiazole), which shares the 4-(4-bromophenyl)thiazole core, demonstrated dose-dependent antinociception in the acetic acid-induced writhing assay in mice. At 80 μmol/kg (s.c.), B50 reduced writhes from 27.69 ± 6.15 (vehicle) to 9.54 ± 3.08 (p < 0.05), a 65.6% reduction. This effect was fully reversed by naloxone (2.75 μmol/kg), confirming an opioid-dependent mechanism . While the target compound lacks the trichloromethyl-hydroxy-pyrazole modification, the shared 4-(4-bromophenyl)thiazole core demonstrates the scaffold's ability to support CNS-active compounds with defined pharmacology.

Pain Antinociception Opioid System

Optimal Procurement and Application Scenarios for 4-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole


Medicinal Chemistry: Diabetic Complication Drug Discovery Targeting Aldose Reductase and α-Glycosidase

This compound serves as a validated starting scaffold for dual-target antidiabetic programs. Pyrazolyl-thiazole derivatives containing the 4-(4-bromophenyl)thiazole core have demonstrated Ki values of 7.09–21.89 μM against aldose reductase and 0.43–2.30 μM against α-glycosidase, with the latter exceeding acarbose (Ki 12.60 μM) by up to 29-fold [1]. Procurement of this core scaffold enables systematic SAR exploration at the pyrazole N1 and thiazole C5 positions to optimize potency and selectivity for diabetic complication indications.

Carbonic Anhydrase Inhibitor Development for Glaucoma, Epilepsy, and Cancer

The 4-(4-bromophenyl)thiazole-containing pyrazolyl-thiazole series has exhibited single-digit to low double-digit nanomolar Ki values against hCA I (5.72–37.67 nM) and hCA II (18.90–58.25 nM), outperforming the clinical drug acetazolamide by 3.7- to 11.7-fold [2]. This potency profile supports procurement of the compound for medicinal chemistry campaigns targeting carbonic anhydrase-dependent pathologies including glaucoma, epilepsy, and hypoxic tumors.

Chemical Biology: Halogen Bonding Probe for Target Engagement and Crystal Engineering

The 4-bromophenyl substituent provides a strong σ-hole donor for halogen bonding interactions, as characterized in crystallographic studies of pyrazolyl-thiazole derivatives [3]. This feature makes the compound suitable for chemical biology applications requiring specific, directional non-covalent interactions with protein targets or for crystal engineering studies of halogen bond-directed supramolecular assembly.

Green Chemistry Process Development: Scalable Solvent-Free Synthesis

The compound is accessible via a validated solvent-free, room-temperature grinding method that achieves 92–96% yield in 5 minutes using sodium carbonate [4]. This eco-friendly protocol eliminates organic solvents and reduces energy consumption, making the compound an attractive candidate for process chemistry scale-up studies and for laboratories prioritizing sustainable synthesis practices.

Quote Request

Request a Quote for 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.